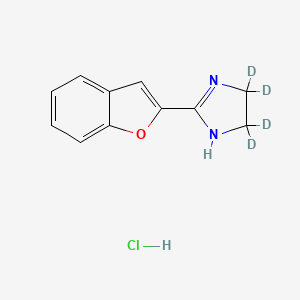
2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride is a compound that combines the structural features of benzofuran and imidazole rings. The presence of deuterium atoms in the structure makes it particularly interesting for various scientific applications, including studies involving isotopic labeling and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced by reacting the benzofuran derivative with appropriate reagents, such as formamide and ammonium acetate, under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding . The presence of deuterium atoms can influence the kinetic isotope effect, thereby affecting the reaction rates and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-benzofuran-2-yl)-1H-imidazole: Lacks deuterium atoms, making it less suitable for isotopic labeling studies.
2-(1-benzofuran-2-yl)-4,4,5,5-tetrahydro-1H-imidazole: Contains hydrogen atoms instead of deuterium, affecting its reactivity and stability.
Uniqueness
The presence of deuterium atoms in 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride makes it unique for studies involving isotopic labeling and kinetic isotope effects. This compound offers enhanced stability and distinct reactivity compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H/i5D2,6D2; |
InChI Key |
RFNFFVDVGWOSNZ-NXMSQKFDSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)C2=CC3=CC=CC=C3O2)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


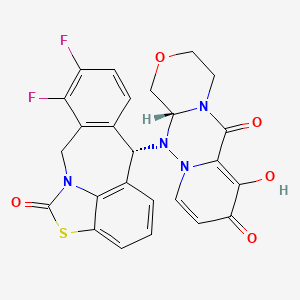
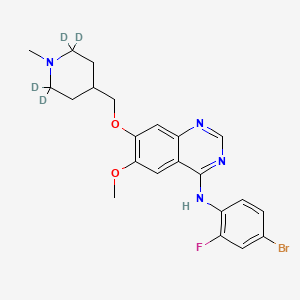
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
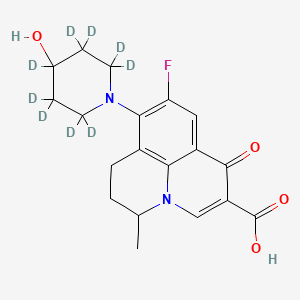

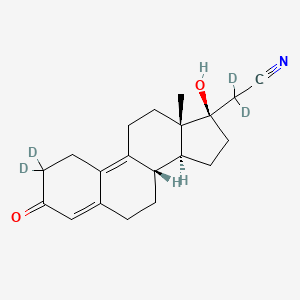
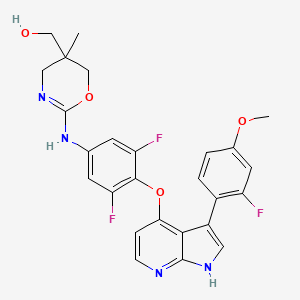
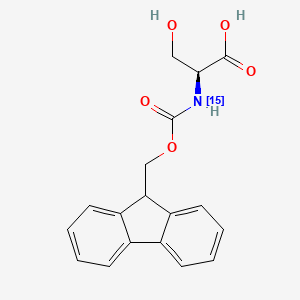
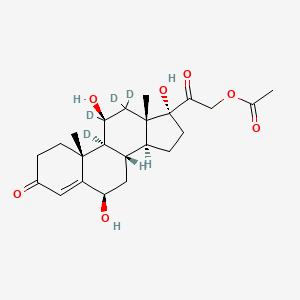
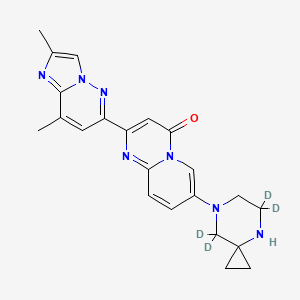
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
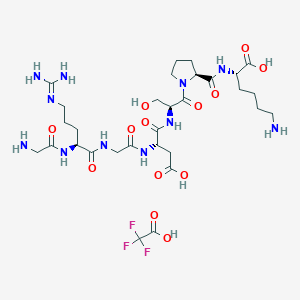
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
